molecular formula C29H41ClN8O8 B12103019 H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl

H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl

Cat. No.: B12103019
M. Wt: 665.1 g/mol
InChI Key: XHUXAHGGEPLQOL-UHFFFAOYSA-N
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Description

    H-DL-Tyr-Gly-DL-Arg-DL-Phe-DL-Ser-OH.HCl: is a peptide compound with a hydrochloride salt form.

  • It consists of a sequence of amino acids, each represented by a single-letter code (e.g., Tyr for tyrosine, Arg for arginine).
  • The compound’s structure includes both D-amino acids (right-handed) and DL-amino acids (racemic mixture of D- and L-amino acids).
  • The hydrochloride (HCl) form enhances solubility and stability.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized using solid-phase peptide synthesis (SPPS). Sequential addition of protected amino acids builds the peptide chain.

      Reaction Conditions: SPPS typically involves coupling reactions with activating agents (e.g., HBTU, HATU) and deprotection steps (e.g., TFA).

      Industrial Production: Large-scale production often employs automated SPPS or recombinant expression in microbial systems.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including hydrolysis, amidation, and cyclization.

      Common Reagents: Reagents like trifluoroacetic acid (TFA), base (e.g., diisopropylethylamine), and coupling agents (e.g., HBTU) are used.

      Major Products: Hydrolysis yields the corresponding amino acids, while cyclization forms cyclic peptides.

  • Scientific Research Applications

      Chemistry: Used as model compounds for studying peptide chemistry and conformational analysis.

      Biology: Investigated for biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).

      Industry: Used in drug development and as diagnostic tools.

  • Mechanism of Action

      Targets: The compound may interact with receptors, enzymes, or other biomolecules.

      Pathways: It could modulate signaling pathways (e.g., GPCRs, kinases) or affect cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its specific features (e.g., sequence, stereochemistry).

      Similar Compounds: Mention related peptides (e.g., other hydrochloride salts, analogs).

    Remember that this compound’s properties and applications may vary based on specific research contexts.

    Properties

    IUPAC Name

    2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H40N8O8.ClH/c30-20(13-18-8-10-19(39)11-9-18)25(41)34-15-24(40)35-21(7-4-12-33-29(31)32)26(42)36-22(14-17-5-2-1-3-6-17)27(43)37-23(16-38)28(44)45;/h1-3,5-6,8-11,20-23,38-39H,4,7,12-16,30H2,(H,34,41)(H,35,40)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33);1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHUXAHGGEPLQOL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H41ClN8O8
    Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    665.1 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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